molecular formula C9H13ClN2O2 B1453886 2,6-Dimethoxy-benzamidine hydrochloride CAS No. 1171047-31-6

2,6-Dimethoxy-benzamidine hydrochloride

Cat. No.: B1453886
CAS No.: 1171047-31-6
M. Wt: 216.66 g/mol
InChI Key: DTTQMRUMYMSHDY-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of benzamidine, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 6 positions. This compound is often used in biochemical research and has various applications in scientific studies .

Biochemical Analysis

Biochemical Properties

2,6-Dimethoxy-benzamidine hydrochloride plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial for studying the function and regulation of proteases in different biological processes. The compound’s ability to bind to the active sites of enzymes and inhibit their activity makes it a valuable tool in biochemical research .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific proteases involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins. These changes in cellular processes highlight the compound’s potential in studying cell biology and developing therapeutic strategies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to the active sites of enzymes, particularly proteases, and inhibiting their activity. This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of proteases and other enzymes, resulting in prolonged changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as inflammation or tissue damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for its biotransformation and elimination from the body. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-benzamidine hydrochloride typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate reagents to form the benzamidine structure. One common method includes the use of anhydrous methanol and malononitrile, followed by a series of addition, condensation, and cyclization reactions . The reaction conditions often involve the use of dry hydrogen chloride gas and a deacidification agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy groups .

Scientific Research Applications

2,6-Dimethoxy-benzamidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as an anti-inflammatory agent and its effects on various biological pathways.

    Industry: It finds applications in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-benzamidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serine proteases and its applications in various fields make it a valuable compound for research and industrial purposes .

Biological Activity

2,6-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2C_9H_{13}ClN_2O_2. It is a derivative of benzamidine featuring two methoxy groups located at the 2 and 6 positions on the benzene ring. This compound has gained attention in biochemical research for its significant role in enzyme inhibition, particularly concerning proteases, making it a valuable tool in various scientific applications.

The primary biological activity of this compound is its ability to act as an inhibitor of specific proteases, including kallikrein-related peptidases (KLKs). KLK1, for instance, is involved in regulating blood pressure and inflammation by cleaving kininogen to produce bradykinin, a potent vasodilator. By inhibiting these enzymes, this compound can alter various physiological processes, which is critical for understanding its potential therapeutic applications.

Cellular Effects

The compound influences cellular functions through several mechanisms:

  • Inhibition of Proteases : It binds to the active sites of proteases, preventing their activity and thus affecting downstream signaling pathways.
  • Modulation of Gene Expression : It can alter gene expression by interacting with transcription factors and other regulatory proteins.
  • Impact on Cell Signaling : By inhibiting specific proteases involved in cell signaling, it can lead to significant changes in cellular responses.

Applications in Research

This compound has diverse applications across multiple fields:

  • Biochemistry : Used as a reagent in enzyme inhibition studies.
  • Pharmacology : Explored for its potential as an anti-inflammatory agent and its effects on cancer cell proliferation.
  • Microbiology : Investigated for antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent studies have shown that this compound exhibits promising antibacterial effects. For example:

  • Study on Antibacterial Efficacy : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated an MIC (minimum inhibitory concentration) comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In breast cancer cell lines, the compound exhibited notable cytotoxicity with an IC50 value similar to established chemotherapeutics such as doxorubicin. The mechanism involves PARP inhibition and increased markers of apoptosis, indicating its potential as a therapeutic agent against cancer .

Summary of Key Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant antibacterial activity against Gram-positive and Gram-negative bacteria
Anticancer PropertiesCytotoxicity comparable to doxorubicin; involvement in apoptosis pathways
Enzyme InhibitionEffective inhibitor of KLK1 and other proteases impacting inflammation and blood pressure

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of several derivatives including this compound against common pathogens. The results showed a marked reduction in bacterial growth, supporting its use in treating infections.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction, suggesting it could be developed into a therapeutic agent for cancer treatment.

Properties

IUPAC Name

2,6-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTQMRUMYMSHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.